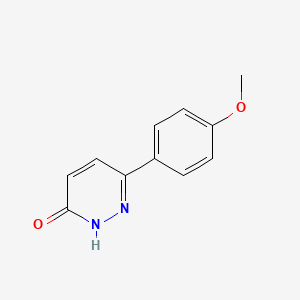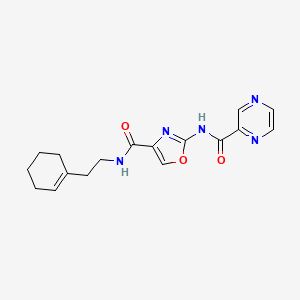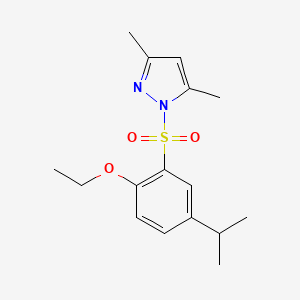![molecular formula C12H15Cl3N4O B2769241 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride CAS No. 1798018-08-2](/img/structure/B2769241.png)
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride” is a derivative of piperazine . Piperazine derivatives have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of the compound is C10H13ClN2·2HCl . The molecular weight is 269.60 .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 275-278 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Therapeutics
Arylpiperazine derivatives, including those with chlorophenyl groups, are primarily known for their application in the treatment of depression, psychosis, or anxiety. These compounds are metabolized into 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. The metabolism and distribution of these compounds, including their transformation into 1-aryl-piperazines, have significant implications for their pharmacological actions. The extensive tissue distribution, including the brain, underscores their potential in targeting central nervous system disorders. The variability in metabolite-to-parent drug ratios among individuals highlights the need for personalized approaches in their therapeutic application (Caccia, 2007).
1,3,4-Oxadiazole Compounds in Medicine
The 1,3,4-oxadiazole ring is featured in a myriad of synthetic molecules due to its structural uniqueness, facilitating binding with different enzymes and receptors through numerous weak interactions. This attribute renders 1,3,4-oxadiazole derivatives as candidates for a wide range of therapeutic applications. These compounds have been recognized for their potential in treating diseases with significant unmet medical needs, contributing to their status as valuable entities in medicinal chemistry (Verma et al., 2019).
Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives
The increasing global challenge of antimicrobial resistance has intensified the search for novel compounds effective against resistant microbes. 1,3,4-oxadiazole derivatives have emerged as promising candidates due to their diverse antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The potency of these compounds often surpasses that of existing antibiotics, indicating their potential as foundational elements for new therapeutic agents (Glomb & Świątek, 2021).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as para-chlorophenylpiperazine, have serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O.2ClH/c13-10-3-1-9(2-4-10)11-15-16-12(18-11)17-7-5-14-6-8-17;;/h1-4,14H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYMCPCNRFMKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)



![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)

![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
